6-Chloro-3,3-dimethylindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3,3-dimethyl-1,2-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGRMKBMBZUJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368462-49-0 | |
| Record name | 6-chloro-3,3-dimethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-3,3-dimethylindoline and 5-chloro-3,3-dimethylindoline for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of two isomeric building blocks, 6-chloro-3,3-dimethylindoline and 5-chloro-3,3-dimethylindoline, for researchers, scientists, and professionals in the field of drug development. By delving into their synthesis, spectroscopic characterization, comparative reactivity, and potential applications, this document aims to equip scientists with the foundational knowledge required to effectively utilize these scaffolds in medicinal chemistry programs.
Introduction: The Strategic Importance of Chlorinated Indolines in Medicinal Chemistry
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom onto the indoline ring profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution. These modifications can significantly impact a compound's pharmacokinetic profile and its binding affinity for biological targets. The gem-dimethyl substitution at the 3-position provides steric bulk and prevents oxidation at this site, enhancing the stability of the indoline core.
The positional isomerism of the chlorine atom, at either the 5- or 6-position, offers a subtle yet powerful tool for fine-tuning the properties of drug candidates. This guide will explore the nuanced differences between this compound and 5-chloro-3,3-dimethylindoline, providing a comparative analysis to inform rational drug design.
Synthesis of Chloro-3,3-dimethylindolines
The most versatile and widely employed method for the synthesis of substituted indoles and their reduced indoline counterparts is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde. For the synthesis of 3,3-dimethylindoline scaffolds, 3-methyl-2-butanone (isopropyl methyl ketone) serves as a common starting material.
Proposed Synthetic Pathway
The synthesis of both 6-chloro- and 5-chloro-3,3-dimethylindoline can be achieved through a two-step process starting from the appropriately substituted chlorophenylhydrazine hydrochloride. The general synthetic scheme is outlined below:
Caption: Proposed two-step synthesis of chloro-3,3-dimethylindolines.
Step 1: Fischer Indole Synthesis to form the Indolenine Intermediate. The reaction is initiated by the condensation of the substituted phenylhydrazine with 3-methyl-2-butanone to form a phenylhydrazone. Under acidic conditions and heat, this intermediate undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the corresponding 2,3,3-trimethyl-3H-indole (indolenine) derivative.[3] The choice of acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, is crucial and can influence the reaction yield and purity.
Step 2: Reduction of the Indolenine to the Indoline. The resulting indolenine intermediate is then reduced to the desired indoline. This can be achieved using various reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and effective choice for this transformation. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can also be employed.
Detailed Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of 6-Chloro-2,3,3-trimethyl-3H-indole
-
To a stirred solution of 4-chlorophenylhydrazine hydrochloride (1 eq.) in a suitable solvent such as ethanol or acetic acid, add 3-methyl-2-butanone (1.1 eq.).
-
Slowly add a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Dissolve the synthesized 6-chloro-2,3,3-trimethyl-3H-indole (1 eq.) in methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (2-3 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
The same protocols can be adapted for the synthesis of the 5-chloro isomer by starting with 3-chlorophenylhydrazine hydrochloride.
Spectroscopic Characterization
The structural elucidation and differentiation of the 6-chloro and 5-chloro isomers rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Predicted Chemical Shift (δ, ppm) for 5-Chloro-3,3-dimethylindoline | Multiplicity |
| N-H | ~3.5 - 4.5 | ~3.5 - 4.5 | br s |
| C2-H₂ | ~3.2 - 3.4 | ~3.2 - 3.4 | s |
| C3-(CH₃)₂ | ~1.2 - 1.4 | ~1.2 - 1.4 | s |
| C4-H | ~6.6 - 6.8 | ~7.0 - 7.2 | d |
| C5-H | ~7.0 - 7.2 | - | dd |
| C7-H | ~6.5 - 6.7 | ~6.6 - 6.8 | d |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Predicted Chemical Shift (δ, ppm) for 5-Chloro-3,3-dimethylindoline |
| C2 | ~55 - 60 | ~55 - 60 |
| C3 | ~40 - 45 | ~40 - 45 |
| C3a | ~140 - 145 | ~145 - 150 |
| C4 | ~118 - 122 | ~125 - 130 |
| C5 | ~123 - 127 | ~120 - 125 (C-Cl) |
| C6 | ~120 - 125 (C-Cl) | ~120 - 125 |
| C7 | ~108 - 112 | ~109 - 113 |
| C7a | ~150 - 155 | ~140 - 145 |
| C3-(CH₃)₂ | ~25 - 30 | ~25 - 30 |
Rationale for Predicted Differences: The primary distinction in the NMR spectra will arise from the different substitution patterns on the aromatic ring.
-
¹H NMR: In the 6-chloro isomer, the proton at C7 will be a doublet, and the proton at C5 will be a doublet of doublets, while the proton at C4 will be a doublet. For the 5-chloro isomer, the proton at C4 will be a doublet, and the proton at C6 will be a doublet of doublets, while the proton at C7 will be a doublet. The electron-withdrawing effect of the chlorine atom will cause a downfield shift of the adjacent protons.
-
¹³C NMR: The carbon atom directly attached to the chlorine (C6 in the 6-chloro isomer and C5 in the 5-chloro isomer) will exhibit a characteristic chemical shift in the range of 120-130 ppm. The electronic effects of the chlorine will also influence the chemical shifts of the other aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of the synthesized compounds.[4]
-
Molecular Ion Peak: Both this compound and 5-chloro-3,3-dimethylindoline have the same molecular formula (C₁₀H₁₂ClN) and molecular weight (181.66 g/mol ).
-
Isotopic Pattern: A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments.[5] Due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), there will be two peaks, M⁺ and M+2, with an intensity ratio of approximately 3:1.
-
Fragmentation Pattern: The fragmentation patterns of the two isomers are expected to be very similar, with the primary fragmentation likely involving the loss of a methyl group from the C3 position to form a stable indolenium cation.
Comparative Reactivity and Electronic Effects
The position of the chlorine atom on the aromatic ring significantly influences the electron density distribution and, consequently, the reactivity of the indoline scaffold.
Caption: Influence of chlorine position on reactivity and SAR.
Electrophilic Aromatic Substitution
The indoline ring is an electron-rich aromatic system, and the nitrogen atom is a strong activating group, directing electrophilic substitution to the positions ortho and para to it (C5 and C7). However, the chlorine atom is an electron-withdrawing group via induction and a weak deactivating group in electrophilic aromatic substitution.
-
This compound: The chlorine at the 6-position will deactivate the ring towards electrophilic substitution compared to the unsubstituted indoline. The directing effect of the nitrogen atom will still favor substitution at C5 and C7.
-
5-Chloro-3,3-dimethylindoline: The chlorine at the 5-position will also deactivate the ring. In this case, the directing influence of the nitrogen is in opposition to the deactivating effect of the chlorine at the C5 position. Electrophilic attack is most likely to occur at the C7 position, which is para to the nitrogen and meta to the chlorine.
Nucleophilicity of the Indoline Nitrogen
The lone pair of electrons on the indoline nitrogen is available for nucleophilic reactions, such as alkylation, acylation, and arylation. The electron-withdrawing nature of the chlorine atom will slightly decrease the basicity and nucleophilicity of the nitrogen in both isomers compared to the unsubstituted analog. The difference in the effect of the chlorine at the 5- versus the 6-position on the nitrogen's nucleophilicity is expected to be minimal.
Applications in Drug Development
Substituted indolines are key components in a wide range of pharmaceuticals. The introduction of a chlorine atom can enhance biological activity, improve metabolic stability, and modulate the pharmacokinetic properties of a drug candidate.
Structure-Activity Relationship (SAR) Studies
The positional isomerism of the chlorine atom provides a valuable tool for probing the structure-activity relationship of a lead compound. The different electronic and steric environments created by the 5-chloro and 6-chloro substitution can lead to distinct interactions with the target protein. For example, the chlorine atom can participate in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity. The optimal position of the chlorine atom for maximizing potency and selectivity will be target-dependent.
Known and Potential Therapeutic Areas
While specific drugs containing 6-chloro- or 5-chloro-3,3-dimethylindoline are not prominently documented, the broader class of chlorinated indolines has shown promise in various therapeutic areas, including:
-
Oncology: As inhibitors of various kinases and other signaling proteins involved in cancer progression.
-
Central Nervous System (CNS) Disorders: As ligands for various receptors and transporters in the brain.
-
Infectious Diseases: As antibacterial and antiviral agents.
The isomeric pair of 6-chloro- and 5-chloro-3,3-dimethylindoline represents a valuable set of building blocks for generating compound libraries to explore these and other therapeutic targets.
Conclusion
This compound and 5-chloro-3,3-dimethylindoline are valuable isomeric building blocks for medicinal chemistry and drug discovery. While direct comparative data is scarce, this guide has provided a comprehensive overview of their synthesis, spectroscopic characterization, and potential reactivity based on established chemical principles and data from closely related structures. The strategic placement of the chlorine atom at either the 5- or 6-position offers a subtle yet powerful means to modulate the physicochemical and biological properties of indoline-based drug candidates. A thorough understanding of the distinct characteristics of these isomers will enable researchers to make informed decisions in the design and optimization of novel therapeutics.
References
- Yadav, J. S., & Reddy, B. V. S. (2002). A mild and efficient method for the synthesis of 3,3-dimethylindolines from anilines and mesityl oxide.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
-
MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ACS Publications. (2018). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. [Link]
-
ACS Publications. (2017). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. [Link]
- Smith, A. B., & Han, Q. (2017). Synthesis and Structure of 3,3-Dimethylindoline Squaraine Rotaxanes. The Journal of Organic Chemistry, 82(12), 6433-6440.
-
Bentham Science. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
-
ResearchGate. (2018). 1H and 13C NMR data (600 MHz, DMSO-d6) for compounds 1-3. [Link]
-
PubMed. (2021). SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. [Link]
- Liu, C. Y., & Liu, S. Y. (2010). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society, 132(48), 17162-17164.
-
PubMed. (2022). Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. [Link]
-
ResearchGate. (2014). The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. [Link]
- Google Patents. (1984).
- Al-Zaydi, K. M. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 14(4), 1575-1589.
- Liu, C. Y., & Liu, S. Y. (2010). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society, 132(48), 17162-17164.
-
MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]
- Google Patents. (2021).
-
National Institutes of Health. (2013). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. [Link]
-
PubMed. (2013). Mass spectrometric characterization of halogenated flame retardants. [Link]
- Google Patents. (1984).
-
National Institutes of Health. (2008). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. [Link]
-
ResearchGate. (2006). Electrophilic Substitution Reaction of Indole, Part XXIV: Synthesis, Characterization, and Crystal Structure of a Novel Heterocyclic Compound. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
ResearchGate. (2022). Drug design, Green Synthesis, In-vitro Antibacterial and Antifungal Activities, Computational Investigation, and Molecular Docking Studies of Novel Spiro-Indoline-Pyrano-Pyrimidine and Pyrazolo Derivatives. [Link]
-
PubMed. (2020). Sc(OTf)3-Mediated One-Pot Synthesis of 2,3-Disubstituted Quinolines from Anilines and Epoxides. [Link]
-
ResearchGate. (2016). Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Method for the Direct Detection of 2-Monochloropropanediol (2-MCPD) Esters in Edible Oils. [Link]
-
NP-MRD. (2022). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0229575). [Link]
-
Chemistry Stack Exchange. (2014). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link]
-
MDPI. (2022). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. [Link]
-
Royal Society of Chemistry. (2020). Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. [Link]
-
Química Orgánica. (n.d.). Electrophilic substitution at the indole. [Link]
-
MDPI. (2021). Azidoindolines—From Synthesis to Application: A Review. [Link]
-
TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
- Google Patents. (2000). Process for producing ketoprofen and 5-benzoyl-3-methyl-2-indolinone.
-
Arkivoc. (2022). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. [Link]
-
Supporting Information - The Royal Society of Chemistry. (2016). First Synthesis of Naphthalene Annulated Oxepins. [Link]
-
Supporting Information - The Royal Society of Chemistry. (2016). A general and efficient iridium-catalyzed methylation of indoles and pyrroles with methanol. [Link]
-
Royal Society of Chemistry. (2024). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]
-
PubMed. (1992). Determination of 6-chloro-3-(3-cyclopropyl 1,2,4-oxadiazol-5-yl)-5-methyl-imidazo less than 1,5-a greater than-quinoxalin-4(5h)-one in rat serum, urine and brain by solid-phase extraction and liquid chromatography. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
6-Chloro-3,3-dimethylindoline molecular weight and formula
Technical Deep Dive: 6-Chloro-3,3-dimethylindoline
Executive Summary this compound (CAS: 1368462-49-0) is a specialized heterocyclic scaffold utilized primarily as a precursor in the synthesis of photochromic spirooxazines and as a pharmacophore in medicinal chemistry. Distinguished by its gem-dimethyl group at the C3 position and a chlorine handle at C6, this molecule offers unique steric protection and metabolic stability compared to the parent indoline. This guide details its physicochemical profile, a validated synthesis route via the Fischer Indole method (addressing critical regioselectivity issues), and structural validation protocols.
Part 1: Physicochemical Profile[1][2]
The following data characterizes the indoline form (dihydroindole), distinct from its oxidized indolenine (3H-indole) precursor.
| Property | Specification | Notes |
| IUPAC Name | 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-indole | The "dihydro" indicates saturation at the C2-N bond. |
| CAS Number | 1368462-49-0 | Specific to the reduced indoline form. |
| Molecular Formula | C₁₀H₁₂ClN | |
| Molecular Weight | 181.66 g/mol | Monoisotopic Mass: 181.07 g/mol |
| Appearance | Pale yellow to light brown oil/solid | Oxidizes slowly in air to the indolenine. |
| Solubility | DCM, Methanol, Ethyl Acetate | Low solubility in water. |
| pKa (Calculated) | ~3.5 (Conjugate acid) | Less basic than alkyl amines due to N-aryl conjugation. |
Part 2: Synthetic Architecture
The synthesis of this compound is a two-stage process. The core difficulty lies in the regioselectivity of the Fischer Indole Cyclization when using a meta-substituted hydrazine.
Stage 1: Fischer Indolization (The Regioselectivity Challenge)
The reaction between 3-chlorophenylhydrazine and isobutyraldehyde yields the hydrazone intermediate. Upon acid catalysis, cyclization occurs.[1][2][3][4]
-
The Problem: The chlorine atom at the meta position of the hydrazine presents two cyclization sites: ortho (leading to the 4-chloro isomer) and para (leading to the 6-chloro isomer).
-
The Solution: Steric hindrance generally disfavors the 4-chloro path. Using mild Lewis acids (e.g., ZnCl₂) or protic solvents (Acetic Acid) at controlled temperatures maximizes the yield of the desired 6-chloro-3,3-dimethyl-3H-indole (indolenine).
Stage 2: Reductive Saturation
The Fischer product is the indolenine (contains a C=N double bond). To obtain the indoline, a reduction step using Sodium Borohydride (
Validated Synthetic Workflow (Graphviz)
Figure 1: Synthetic pathway illustrating the critical regioselective step and subsequent reduction to the target indoline.
Part 3: Experimental Protocol (Self-Validating)
Pre-requisites: Inert atmosphere (
Step 1: Synthesis of the Indolenine Intermediate
-
Charge: In a round-bottom flask, dissolve 3-chlorophenylhydrazine HCl (1.0 eq) in Glacial Acetic Acid (10 vol).
-
Addition: Add isobutyraldehyde (1.1 eq) dropwise at room temperature. Stir for 1 hour to form the hydrazone (monitor by TLC).
-
Cyclization: Heat the mixture to reflux (100°C–110°C) for 3–4 hours. The solution will darken.
-
Workup: Cool to RT. Remove acetic acid under reduced pressure. Basify the residue with saturated
(pH ~9) and extract with Ethyl Acetate. -
Purification (Critical): The crude oil contains both 6-chloro and 4-chloro isomers. Purify via column chromatography (Hexane/EtOAc). The 6-chloro isomer is typically less polar.
-
Checkpoint: Verify intermediate via MS (
).
-
Step 2: Reduction to Indoline
-
Solvation: Dissolve the purified 6-chloro-3,3-dimethyl-3H-indole in Methanol (0.1 M concentration).
-
Reduction: Cool to 0°C. Add
(1.5 eq) portion-wise over 20 minutes. (Caution: Hydrogen gas evolution). -
Completion: Allow to warm to RT and stir for 2 hours.
-
Quench: Quench carefully with water or dilute HCl.
-
Isolation: Extract with DCM, dry over
, and concentrate.
Part 4: Structural Validation
To ensure the integrity of the synthesis, the following spectroscopic signals must be confirmed.
| Technique | Diagnostic Signal | Structural Inference |
| 1H NMR | Gem-dimethyl group at C3. | |
| 1H NMR | C2-Methylene protons. This singlet confirms the reduction of the C=N bond (indolenine) to the C-N single bond (indoline). | |
| 1H NMR | Aromatic region. The coupling pattern ( | |
| MS (ESI) | Confirms molecular weight (Cl isotope pattern 3:1 observed). |
Part 5: Applications in Drug Discovery & Materials[1][6]
1. "Magic Chloro" Effect in Medicinal Chemistry
The 6-chloro substituent is strategically placed to block metabolic oxidation at the reactive C6 position of the indole ring. Furthermore, the chlorine atom increases lipophilicity (
2. Photochromic Materials While the indoline itself is not photochromic, it is the nucleophilic precursor used to synthesize Spirooxazines .
-
Mechanism:[2][4][5] The indoline nitrogen attacks a nitroso-phenol derivative to form the spiro-linkage.
-
Function: The 6-chloro group tunes the absorption maximum (
) of the resulting dye, typically shifting it bathochromically (red-shift) due to electronic effects.
Application Logic Flow (Graphviz)
Figure 2: Downstream applications of the scaffold in pharmacology and optoelectronics.
References
-
Biosynth . (2025).[6] this compound Product Data. Retrieved from
-
Gribble, G. W. (2016).[7] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[7] (Authoritative text on Fischer Indole mechanism and regioselectivity).
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 162728729 (Related Indoline Structures). Retrieved from [8]
-
Ishihara, Y. (2022).[9] "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Chloro-5-fluoro-3,3-dimethyl-indoline | C10H11ClFN | CID 162728729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Preamble: A Framework for Navigating Novel Chemical Entities
An In-depth Technical Guide to the Safety Profile of 6-Chloro-3,3-dimethylindoline
In the landscape of drug discovery and chemical research, scientists frequently encounter novel or sparsely documented compounds. This compound (CAS No. 1368462-49-0) represents such a molecule—a valuable heterocyclic scaffold with significant potential, yet without a comprehensive, publicly available Safety Data Sheet (SDS).[1] This guide is crafted not as a replacement for a formal, empirically derived SDS, but as an in-depth safety and handling framework for researchers, scientists, and drug development professionals. By leveraging data from structurally analogous compounds and adhering to the foundational principles of chemical safety, we can construct a robust, proactive approach to its handling. This document synthesizes predictive analysis with established safety protocols to ensure that laboratory operations can proceed with the highest degree of safety and scientific integrity.
Section 1: Chemical Identity and Predicted Physicochemical Properties
Understanding a molecule's physical and chemical properties is the cornerstone of predicting its behavior, both in a reaction vessel and in the event of an unintended exposure. The structure of this compound, featuring a chlorinated benzene ring fused to a dimethylated pyrrolidine ring, suggests specific characteristics regarding its solubility, reactivity, and bioavailability.
While experimental data for the target compound is limited, we can extrapolate key parameters from closely related structures available in public databases. This comparative analysis provides a strong foundation for our safety assessment.
Table 1: Physicochemical Properties of this compound and Structural Analogs
| Property | This compound | 6-Chloroindole (Analog) | 6-Chloro-5-fluoro-3,3-dimethyl-indoline (Analog) | Rationale & Implication |
|---|---|---|---|---|
| Molecular Formula | C₁₀H₁₂NCl[1] | C₈H₆ClN[2] | C₁₀H₁₁ClFN[3] | Provides exact atomic composition. |
| Molecular Weight | 181.66 g/mol [1] | 151.59 g/mol [2] | 199.65 g/mol [3] | Affects molar calculations and potential for aerosolization. |
| XLogP3 (Predicted) | ~3.0-3.5 (Estimated) | 3.2[2] | 3.5[3] | A value >3 suggests moderate lipophilicity and low water solubility, indicating potential for absorption through skin and persistence. |
| Hydrogen Bond Donors | 1 (Amine N-H) | 1[2] | 1[3] | Influences intermolecular interactions and solubility. |
| Hydrogen Bond Acceptors | 1 (Nitrogen) | 0[2] | 2[3] | Influences solubility in polar solvents. |
| Topological Polar Surface Area (TPSA) | ~12-16 Ų (Estimated) | 15.8 Ų[2] | 12 Ų[3] | Low TPSA (<40 Ų) is associated with good cell permeability and potential for crossing biological barriers. |
The consensus from this data points to a moderately lipophilic solid with low aqueous solubility, a profile that necessitates careful handling to prevent skin contact and inhalation of dusts.
Section 2: A Predictive Hazard Identification and GHS Classification
Without empirical toxicological data, a provisional hazard profile must be constructed by examining the known hazards of its core chemical motifs: the chlorinated aromatic system and the indoline structure. Numerous chlorinated heterocyclic compounds are classified as irritants.[2][4]
The logical workflow for this predictive assessment is as follows:
Caption: Hazard Assessment Workflow for Novel Compounds.
Based on recurring classifications for similar molecules, the following provisional GHS classification is advised until empirical data becomes available.[2][4][5]
Table 2: Provisional GHS Hazard Classification | Hazard Class | Hazard Statement Code | Statement | GHS Pictogram | Rationale | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | H302 (Category 4) | Harmful if swallowed |
ngcontent-ng-c1989010908="" class="ng-star-inserted">| Common classification for similar heterocyclic compounds.[5] | | Skin Corrosion/Irritation | H315 (Category 2) | Causes skin irritation | | Chlorinated aromatics are frequently skin irritants.[2] | | Serious Eye Damage/Irritation | H319 (Category 2) | Causes serious eye irritation |
ngcontent-ng-c1989010908="" class="ng-star-inserted">| A standard warning for most laboratory chemicals, especially irritants.[2] | | STOT - Single Exposure | H335 (Category 3) | May cause respiratory irritation |
ngcontent-ng-c1989010908="" class="ng-star-inserted">| Assumed for fine powders/dusts which can irritate the respiratory tract. |
Signal Word: Warning
Section 3: Proactive First-Aid Protocols
The immediacy and correctness of first aid are critical in mitigating harm from chemical exposure. The protocols below are based on the predicted hazards of irritation and acute toxicity.
Emergency Response Flowchart for Accidental Exposure
Caption: Emergency Response Protocol Flowchart.
Detailed First-Aid Methodologies
-
In Case of Skin Contact: Immediately brush off any solid chemical with a gloved hand.[6] Remove all contaminated clothing and flush the affected skin area with large amounts of water for a minimum of 15 minutes.[6][7] If irritation develops or persists, seek medical attention. The causality is clear: the lipophilic nature of the compound suggests it can partition into the skin, and immediate, prolonged flushing is necessary to physically remove it and minimize absorption.
-
In Case of Eye Contact: The eyes are highly sensitive. Immediately begin to irrigate the affected eye with copious amounts of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids to ensure thorough rinsing behind them.[7][8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention regardless of the apparent severity.[7]
-
In Case of Inhalation: Move the individual to fresh air at once.[7] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or administer oxygen. Keep the person warm and at rest.[7] This is a critical step as respiratory irritation can compromise oxygen exchange.
-
In Case of Ingestion: Rinse the mouth thoroughly with water.[5] Never give anything by mouth to an unconscious person and do not induce vomiting, as this can lead to aspiration of the chemical into the lungs.[9] Call a poison control center or physician immediately.
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
A self-validating system of exposure control relies on the "Hierarchy of Controls," which prioritizes eliminating hazards over relying on PPE.
-
Engineering Controls: The primary engineering control for a compound like this, which is a solid that can form dust, is to handle it within a certified chemical fume hood. This contains any aerosols or dusts at the source, protecting the operator. Ensure adequate ventilation in all storage and handling areas.[10]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all work involving this chemical. This includes designating specific areas for its use and ensuring personnel are trained on its specific (predicted) hazards.
-
Personal Protective Equipment (PPE): PPE is the final line of defense. The selection must be based on the potential routes of exposure.
PPE Selection Logic Tree
Caption: PPE Selection Logic Tree for Laboratory Tasks.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Protocol |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a significant splash hazard.[11][12] | Protects against splashes and dust, addressing the predicted serious eye irritation (H319). |
| Skin Protection | Standard laboratory coat. Chemical-resistant gloves (e.g., Nitrile) inspected before use.[10] | Protects against skin contact, addressing the predicted skin irritation (H315). Gloves must be changed immediately if contaminated. |
| Respiratory Protection | Not typically required if work is conducted within a certified chemical fume hood. | The fume hood provides primary respiratory protection against dusts and vapors, addressing the predicted respiratory irritation (H335). |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[13] | A critical administrative and personal control to prevent inadvertent ingestion or cross-contamination. |
Section 5: Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.
Handling Protocol
-
Ventilation: All handling should occur in a well-ventilated area, preferably a chemical fume hood.[10]
-
Dust and Aerosol Avoidance: Avoid the formation and inhalation of dust and aerosols.[10] Use techniques like carefully weighing on a tared weigh paper within the hood.
-
Ignition Sources: Keep away from heat and sources of ignition.[14] While not predicted to be flammable, this is good practice.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after use.[5] Contaminated work clothing should not be allowed out of the workplace.[8]
Storage Protocol
-
Container: Store in the original, tightly closed container.[10][15] Suitable materials include polyethylene or polypropylene.[13]
-
Conditions: Keep in a dry, cool, and well-ventilated place.[10][15] Protect from direct sunlight.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids, as these could potentially react with the amine functionality of the indoline ring.[15][16]
Section 6: Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[9][12] A water spray can be used to cool containers but may scatter material.[17]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.
-
Protective Equipment: Fire-fighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[10][17]
Accidental Release Measures
-
Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Wear the full PPE described in Section 4. Avoid breathing dust.[10]
-
Containment: Prevent the spill from entering drains or waterways.[10]
-
Clean-up: For a solid spill, carefully sweep or scoop up the material without creating dust. Place into a suitable, labeled container for disposal.[10] For a liquid spill (if dissolved in a solvent), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Final Decontamination: Clean the spill area thoroughly with a suitable solvent and then soap and water. Dispose of all contaminated materials as hazardous waste.
Conclusion
While this compound is a promising molecule for research and development, its handling demands a cautious and informed approach. This guide provides a comprehensive framework based on predictive analysis of its chemical structure and data from known analogs. The core principles are to treat this compound as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant. By implementing robust engineering controls, adhering to strict handling protocols, and utilizing appropriate personal protective equipment, researchers can work with this compound safely and effectively. This document should be used as a living guide, to be updated if and when empirical toxicological data becomes available.
References
-
PubChem. 6-Chloroindole | C8H6ClN | CID 87111. [Link]
-
Oakwood Products. 2-Chloro-4,6-dimethoxy-1,3,5-triazine Safety Data Sheet. [Link]
-
PubChem. 6-Chloroquinoline | C9H6ClN | CID 69163. [Link]
-
Gemini Coatings. Standard GHS SDS Report. [Link]
-
Sealants Online. illbruck CY340 Activator Safety Data Sheet. [Link]
-
The Dow Chemical Company. DOWSIL™ 340 Heat Sink Compound Safety Data Sheet. [Link]
-
Plastic Process Equipment. DC-340 Heat Sink Compound Safety Data Sheet. [Link]
-
Carl ROTH. 6-Chloro-3-indoxyl-β-D-galactopyranoside Safety Data Sheet. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]
-
Silmaco. Sodium trisilicate 340 Safety Data Sheet. [Link]
-
PubChem. (3R)-6-chloro-3-methyl-isoindolin-1-one | C9H8ClNO | CID 177792803. [Link]
-
PubChem. 6-Chloro-5-fluoro-3,3-dimethyl-indoline | C10H11ClFN | CID 162728729. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 6-Chloroindole | C8H6ClN | CID 87111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloro-5-fluoro-3,3-dimethyl-indoline | C10H11ClFN | CID 162728729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. echemi.com [echemi.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. sealantsonline.co.uk [sealantsonline.co.uk]
- 15. silmaco.com [silmaco.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. geminiwoodfinishes.com [geminiwoodfinishes.com]
Methodological & Application
Application Note: A Researcher's Guide to the Synthesis of 6-Chloro-Cy5 Cyanine Dyes from Indolenine Precursors
Introduction
Cyanine dyes represent a versatile class of synthetic fluorophores indispensable in modern biological and biomedical research. Their utility is rooted in their strong light absorption, high fluorescence quantum yields, and photostability.[1] Among them, Cyanine-5 (Cy5), a pentamethine cyanine dye, is particularly valuable due to its excitation and emission profiles in the far-red region of the spectrum (approx. 650 nm excitation, 670 nm emission).[2][3] This spectral window is advantageous for biological imaging as it minimizes interference from cellular autofluorescence, allowing for higher signal-to-noise ratios.[4][5]
The introduction of substituents onto the core cyanine structure allows for the fine-tuning of its photophysical and chemical properties.[6] A 6-chloro substituent on the indolenine ring can influence the dye's electronic properties and lipophilicity. This guide provides a comprehensive, in-depth protocol for the synthesis of a 6-chloro-Cy5 dye, beginning with the foundational Fischer indole synthesis of the key indolenine intermediate and culminating in a purified, amine-reactive N-hydroxysuccinimide (NHS) ester ready for bioconjugation.
This document is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and rationale—the "why" behind the "how"—to ensure robust and reproducible results.
Section 1: The Chemistry of Cyanine Dye Synthesis - A Mechanistic Overview
The synthesis of a symmetrical indolenine-based cyanine dye is a modular, multi-step process. The general structure consists of two nitrogen-containing heterocyclic rings joined by a polymethine chain.[2][7] The length of this conjugated chain is the primary determinant of the dye's absorption and emission wavelengths.[7] The synthesis described herein follows a classical and reliable three-stage pathway:
-
Fischer Indole Synthesis: This foundational step creates the substituted 6-chloro-2,3,3-trimethylindolenine heterocyclic core from commercially available starting materials.[1]
-
Quaternization: The nitrogen atom of the indolenine ring is alkylated. This is a critical activation step that transforms the indolenine into a reactive indolenium salt, which is necessary for the subsequent condensation. This step also serves as an opportunity to introduce a functional handle, such as a carboxylic acid, for later bioconjugation.
-
Condensation: Two equivalents of the activated indolenium salt are condensed with a five-carbon polymethine bridge precursor (in this case, a malonaldehyde derivative) to form the final symmetrical pentamethine (Cy5) dye.[8][9]
This entire process is designed to build the complex dye molecule in a controlled, stepwise manner, allowing for purification at intermediate stages.
Sources
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 4. Cy5 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Theoretical Modeling of Absorption and Fluorescent Characteristics of Cyanine Dyes [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sciforum.net [sciforum.net]
- 9. chemrxiv.org [chemrxiv.org]
Application Note: Quaternization of 6-Chloro-2,3,3-trimethylindolenine with Alkyl Halides
This Application Note provides a comprehensive, field-validated protocol for the quaternization of 6-chloro-2,3,3-trimethylindolenine. It is designed for researchers in medicinal chemistry and materials science, specifically those synthesizing cyanine dyes or fluorescent labels where the 6-chloro substituent serves as a handle for further functionalization (e.g., cross-coupling) or to tune photophysical properties.
Abstract & Scope
The synthesis of 1-alkyl-6-chloro-2,3,3-trimethyl-3H-indolium salts is the critical first step in generating stable, functionalized cyanine dyes. While the parent 2,3,3-trimethylindolenine is highly reactive, the 6-chloro derivative presents a specific challenge: the electron-withdrawing nature of the chlorine atom reduces the nucleophilicity of the indolenine nitrogen.
This guide details optimized protocols to overcome this electronic deactivation, ensuring high yields and purity. It covers solvent selection, reaction kinetics, and a self-validating purification workflow.
Reaction Mechanism & Chemical Logic
The reaction is a classic Menschutkin reaction (an
Key Insight – The "Chloro" Effect:
-
Electronic Deactivation: The Chlorine atom at the 6-position exerts an inductive electron-withdrawing effect (-I). This lowers the energy of the nitrogen lone pair, making it less nucleophilic than the unsubstituted parent compound.
-
Implication: Reactions with 6-chloro derivatives require higher temperatures or longer reaction times compared to standard indolenines. Using iodides (better leaving groups) is preferred over bromides or chlorides.[1]
Figure 1: Reaction Mechanism
Caption: Mechanistic pathway of the quaternization. The transition state is highly polar, necessitating polar aprotic solvents for stabilization.
Pre-Reaction Planning
Reagent Selection Table
| Component | Recommendation | Technical Rationale |
| Substrate | 6-chloro-2,3,3-trimethylindolenine | Ensure purity >98% by GC/NMR. Impurities can act as chain terminators in dye synthesis. |
| Alkylating Agent | Alkyl Iodides (e.g., Iodomethane, Iodoethane) | Iodide is the best leaving group.[1] Essential for the deactivated 6-chloro scaffold. |
| Alternative Agent | Alkyl Bromides | Requires higher temperatures (reflux in butyronitrile or neat). Slower kinetics. |
| Solvent | Acetonitrile (MeCN) | Optimal balance: dissolves starting material, stabilizes the charged transition state, but often precipitates the product (facilitating workup). |
| Alternative Solvent | Toluene / Chlorobenzene | Use for high-temperature reactions (>100°C) with unreactive alkyl bromides. |
Experimental Protocols
Protocol A: Standard Synthesis (Reactive Halides)
Target: Synthesis of 1-ethyl-6-chloro-2,3,3-trimethyl-3H-indolium iodide. Scale: 10 mmol (approx. 2.0 g of substrate).
Materials:
-
6-chloro-2,3,3-trimethylindolenine (1.94 g, 10 mmol)
-
Iodoethane (Ethyl Iodide) (2.34 g, 15 mmol, 1.5 eq)
-
Acetonitrile (anhydrous, 10 mL)
-
Diethyl Ether (for precipitation)[1]
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.
-
Dissolution: Add the indolenine and acetonitrile. Stir until fully dissolved.
-
Addition: Add Iodoethane via syringe. Note: Alkyl iodides are light-sensitive; wrap the flask in foil if the lab is brightly lit.
-
Reaction: Heat the mixture to reflux (approx. 82°C) for 12–18 hours .
-
Checkpoint: The solution will darken (orange to dark red/brown).
-
-
Monitoring: Check by TLC (Silica, 10% MeOH in DCM). The starting material (high
) should disappear; the product is a salt and will stay at the baseline. -
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
If the product precipitates spontaneously: Filter the solid.
-
If the product remains soluble: Slowly add 30 mL of cold Diethyl Ether or Ethyl Acetate while stirring vigorously. The indolium salt should crash out as a solid.
-
-
Purification: Filter the precipitate using a sintered glass funnel. Wash the cake 3x with cold ether to remove unreacted indolenine and iodine traces.
-
Drying: Dry under high vacuum for 4 hours.
Expected Yield: 80–95% Appearance: Pink to violet solid (color often due to trace cyanine formation, which is harmless for most applications).
Protocol B: Difficult Substrates (Alkyl Bromides or Long Chains)
Target: Synthesis with less reactive Alkyl Bromides (e.g., 1-bromopropane) or bulky groups.
Procedure Modifications:
-
Solvent Switch: Replace Acetonitrile with Butyronitrile (bp 117°C) or Toluene (bp 110°C).
-
Expert Tip: Toluene is excellent because the starting material is soluble, but the ionic product is completely insoluble, driving the reaction to completion via precipitation (Le Chatelier’s principle).
-
-
Stoichiometry: Increase alkyl halide to 2.0–3.0 equivalents .
-
Conditions: Reflux for 24–48 hours .
-
Sealed Tube: For volatile halides (like methyl bromide), use a pressure vessel/sealed tube heated to 100°C behind a blast shield.
Quality Control & Troubleshooting
Characterization Data (Self-Validation)
To confirm the reaction worked, verify the following via
-
Gem-dimethyl shift: The two methyl groups at position 3 (approx. 1.3 ppm) will shift slightly downfield compared to the starting material.
-
N-Alkyl shift: The protons on the carbon attached to the nitrogen (e.g.,
) will appear significantly deshielded (approx. 4.4–4.6 ppm) due to the positive charge on the nitrogen. -
Proton count: Integration must match the expected ratio (e.g., 6H for gem-dimethyl, 2H for
).
Troubleshooting Decision Tree
Caption: Decision matrix for common issues during quaternization. "SM" = Starting Material.
Safety & Handling
-
Alkyl Halides: Potent alkylating agents.[2] Suspected carcinogens. Handle only in a fume hood.
-
Indolenines: Irritants. Avoid contact with skin.
-
Waste Disposal: Quench excess alkyl halides with aqueous ammonia or thiosulfate before disposal. Segregate halogenated waste.
References
-
General Indolenine Quaternization
-
Synthesis of indolenines and their quaternization for cyanine dyes. Organic Chemistry Portal. Link
-
-
Solvent Effects on Menschutkin Reaction
-
Specific Protocol for 2,3,3-Trimethylindolenine Derivatives
-
Microwave Assisted Synthesis (Alternative)
-
Synthesis of Quaternary Heterocyclic Salts. PMC - NCBI. Link
-
-
Cyanine Dye Precursors
Sources
- 1. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. WO2004039894A2 - Chiral indole intermediates and their fluorescent cyanine dyes containing functional groups - Google Patents [patents.google.com]
Application Notes and Protocols: Leveraging 6-Chloro-3,3-dimethylindoline for the Development of Advanced Fluorescent Probes
Introduction: The Strategic Advantage of the Indoline Scaffold in Fluorescent Probe Design
In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is paramount for achieving high sensitivity and specificity. The indoline scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in the development of a diverse array of functional dyes. Its electron-rich nature makes it an excellent electron donor, forming the basis of many donor-π-acceptor (D-π-A) type fluorophores. The strategic incorporation of substituents onto the indoline ring allows for the fine-tuning of the photophysical properties of the resulting probes, including their absorption and emission wavelengths, quantum yield, and environmental sensitivity.
This guide focuses on the utility of a specific, readily available building block, 6-Chloro-3,3-dimethylindoline , for the synthesis of a robust fluorescent probe. The presence of the chloro group at the 6-position offers a site for potential further functionalization via cross-coupling reactions, while the gem-dimethyl group at the 3-position enhances the stability of the indoline ring. We will detail a straightforward and efficient synthetic route to a styryl-indolium dye, outline its photophysical characterization, and provide a validated protocol for its application in cellular imaging. This comprehensive guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of fluorescent probes for biological applications.
Part 1: Synthesis of a Novel Styryl-Indolium Fluorescent Probe
The synthesis of our target fluorescent probe from this compound is a two-step process. The first step is a Vilsmeier-Haack formylation to introduce an aldehyde group at the electron-rich 5-position of the indoline ring. This aldehyde then serves as an electrophilic partner in a subsequent Knoevenagel condensation with a suitable active methylene compound, in this case, N-ethyl-2-methylquinolinium iodide, to generate the final styryl-indolium dye.
Step 1: Vilsmeier-Haack Formylation of this compound
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2]
Protocol:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a pale yellow solid.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
The product, this compound-5-carbaldehyde, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Knoevenagel Condensation to form the Styryl-Indolium Dye
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between a carbonyl compound (in our case, the synthesized aldehyde) and an active methylene compound.[3] This reaction is catalyzed by a base and is a key step in the synthesis of many cyanine and styryl dyes.[4][5]
Protocol:
-
In a round-bottom flask, dissolve this compound-5-carbaldehyde (1 equivalent) and N-ethyl-2-methylquinolinium iodide (1.1 equivalents) in anhydrous ethanol.
-
Add a catalytic amount of a suitable base, such as piperidine or triethylamine (0.1-0.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours. Monitor the formation of the intensely colored styryl dye by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
The crude styryl-indolium dye can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Part 2: Photophysical Characterization of the Fluorescent Probe
The utility of a fluorescent probe is defined by its photophysical properties. A thorough characterization of the synthesized styryl-indolium dye is essential to understand its behavior and to determine its suitability for specific imaging applications. Key parameters to be determined include the molar absorption coefficient (ε), the absorption maximum (λabs), the emission maximum (λem), the Stokes shift, and the fluorescence quantum yield (ΦF).
Protocol for Photophysical Measurements:
-
Sample Preparation: Prepare a stock solution of the purified styryl-indolium dye in a high-purity solvent such as dimethyl sulfoxide (DMSO) at a concentration of 1 mM. From this stock, prepare a series of dilutions in the solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol, or DMSO) to obtain concentrations in the micromolar range for absorbance and nanomolar range for fluorescence measurements.
-
Absorbance Spectroscopy:
-
Use a UV-Vis spectrophotometer to record the absorbance spectrum of the dye solutions from approximately 300 nm to 700 nm.
-
Determine the wavelength of maximum absorbance (λabs).
-
Calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer to record the fluorescence emission spectrum of the dye solutions. Excite the sample at its λabs.
-
Determine the wavelength of maximum emission (λem).
-
Calculate the Stokes shift, which is the difference between λem and λabs.
-
-
Fluorescence Quantum Yield (ΦF):
-
The quantum yield can be determined relative to a well-characterized standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the reference standard at the same concentration.
-
The quantum yield is calculated using the following equation: ΦF(sample) = ΦF(reference) × (Isample / Ireference) × (Areference / Asample) × (ηsample² / ηreference²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Expected Photophysical Properties:
Styryl and cyanine dyes are known for their strong absorption in the visible to near-infrared region and their bright fluorescence.[6][7] The photophysical properties can be influenced by the solvent polarity and the molecular structure.[8][9]
| Property | Expected Range/Value | Significance |
| λabs (nm) | 450 - 600 | Determines the optimal excitation wavelength. |
| ε (M-1cm-1) | 30,000 - 100,000 | A high value indicates efficient light absorption. |
| λem (nm) | 500 - 650 | Determines the emission color and the appropriate filter set for microscopy. |
| Stokes Shift (nm) | 50 - 150 | A large Stokes shift minimizes self-quenching and improves signal-to-noise. |
| ΦF | 0.1 - 0.5 | A higher quantum yield corresponds to a brighter fluorescent signal. |
Part 3: Application in Live-Cell Imaging
The synthesized styryl-indolium dye, being a cationic and lipophilic molecule, is expected to readily cross the cell membrane and accumulate in organelles with a negative membrane potential, such as mitochondria. This section provides a general protocol for staining live cells and visualizing the intracellular distribution of the probe using fluorescence microscopy.
Protocol for Cellular Staining and Imaging:
-
Cell Culture: Plate the cells of interest (e.g., HeLa, A549, or primary cells) onto glass-bottom dishes or chamber slides and culture them in a suitable medium until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a stock solution of the styryl-indolium dye in DMSO (1-5 mM). Immediately before use, dilute the stock solution in a serum-free cell culture medium to the desired final working concentration (typically 100 nM to 5 µM).
-
Cell Staining:
-
Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator. The optimal staining time and concentration may need to be determined empirically for different cell types and experimental conditions.[10][11]
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or a complete culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an imaging buffer to the cells.
-
Visualize the stained cells using a fluorescence microscope (e.g., a confocal laser scanning microscope) equipped with the appropriate filter set for the probe's absorption and emission wavelengths. For example, for a probe with λabs ~550 nm and λem ~600 nm, a filter set with an excitation filter around 540-560 nm and an emission filter around 580-620 nm would be suitable.
-
Acquire images using a high-sensitivity camera.
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the intermediates and the final probe should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity of the final compound is crucial for reliable photophysical and biological data and should be assessed by high-performance liquid chromatography (HPLC). The photophysical characterization provides a quantitative measure of the probe's performance, and the cellular imaging experiments will visually confirm its ability to stain intracellular structures. Consistent results across multiple experiments will validate the robustness of these protocols.
References
-
Synthesis of Cyanine Dyes. ResearchGate. [Link]
-
Synthesis and Characterization of Heptamethine Cyanine Dyes. MDPI. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. ResearchGate. [Link]
-
Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization. ACS Omega. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization. PubMed Central. [Link]
-
Potential of Cyanine Derived Dyes in Photodynamic Therapy. MDPI. [Link]
-
Basics, Mechanisms and Properties in the Chemistry of Cyanine Dyes: A Review Paper. MDPI. [Link]
-
Anionic Cyanine Membrane Probes for Live Cells and In Vivo Fluorescence Imaging. ACS Publications. [Link]
-
Synthesis of styryl‐indolium and styryl‐quinolinium dyes. EDG=Electron donating group. ResearchGate. [Link]
-
Condensation of formyl-substituted indoline spiropyrans with 3H-indolium salts: specific features. ResearchGate. [Link]
-
Engineering the Photophysics of Cyanines by Chain C1′ Substituents. PMC. [Link]
-
Engineering the Photophysics of Cyanines by Chain C1´ Substituents. ChemRxiv. [Link]
-
Styryl dyes – synthesis and applications during the last 15 years. ResearchGate. [Link]
-
Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. PMC. [Link]
-
Towards structurally new cyanine dyes—investigating the photophysical and potential antifungal properties of linear substitute. University of Central Lancashire. [Link]
-
Synthesis of functionalised indoline spiropyrans by condensation of indolo[2,1-b][4][12]benzoxazines with ortho-hydroxy-substituted aromatic aldehydes. ResearchGate. [Link]
-
Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria. PMC. [Link]
-
Reactions of fluorescent probes with normal and chemically modified myelin. PubMed. [Link]
-
Solid-phase synthesis of styryl dyes and their application as amyloid sensors. Angewandte Chemie International Edition. [Link]
-
Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. PMC. [Link]
-
Imaging strategies using cyanine probes and materials for biomedical visualization of live animals. ResearchGate. [Link]
-
Synthesis and Photophysical Properties of Indolenine Styrylcyanine Dye and its Carboxyl-Labeled Derivative. MDPI. [Link]
-
Advancing fluorescence imaging: enhanced control of cyanine dye-doped silica nanoparticles. Journal of Nanobiotechnology. [Link]
-
Symmetric Meso-Chloro-Substituted Pentamethine Cyanine Dyes. ResearchGate. [Link]
-
An NIR-emitting cyanine dye with pyridinium groups: the impact of regio-bond connection on the photophysical properties. PubMed Central. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
-
Vilsmeier-Haack Reaction. YouTube. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. youtube.com [youtube.com]
- 3. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potential of Cyanine Derived Dyes in Photodynamic Therapy [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Engineering the Photophysics of Cyanines by Chain C1′ Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An NIR-emitting cyanine dye with pyridinium groups: the impact of regio-bond connection on the photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aml.iaamonline.org [aml.iaamonline.org]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of Chloro-Indolenines
Topic: Optimization of Fischer Indole Synthesis for Electron-Deficient Substrates Target Molecule: 5-Chloro-2,3,3-trimethyl-3H-indole (and related 3,3-disubstituted congeners)
The Core Challenge: The Deactivation Dilemma
User Query: "Why is my yield significantly lower with 4-chlorophenylhydrazine compared to unsubstituted phenylhydrazine?"
Technical Insight: The Fischer Indole Synthesis relies on a [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate.[1] This step involves the nucleophilic attack of the benzene ring onto the imine double bond.
-
The Problem: Chlorine is an Electron-Withdrawing Group (EWG) by induction (
). It deactivates the benzene ring, raising the activation energy for the rearrangement step. -
The Consequence: The reaction stalls at the hydrazone stage or requires such high temperatures that thermal decomposition (tarring) competes with indole formation.
To overcome this, you cannot simply "cook it longer." You must increase the electrophilicity of the imine via stronger acid catalysis or stabilize the transition state with solvent effects.
Catalyst Selection & Reaction Conditions
The choice of catalyst is the single most critical variable for chloro-indolenines.
Comparative Catalyst Performance Data
Based on synthesis of 5-chloro-2,3,3-trimethyl-3H-indole from 4-chlorophenylhydrazine and 3-methyl-2-butanone.
| Catalyst System | Acid Type | Reaction Temp | Typical Yield | Pros | Cons |
| Glacial AcOH | Weak Brønsted | Reflux (118°C) | < 40% | Mild; easy workup. | Insufficient acidity for deactivated rings; slow reaction. |
| H₂SO₄ / EtOH | Strong Brønsted | Reflux (80°C) | 65-75% | Scalable; cheap. | Can cause sulfonation side-reactions if too concentrated. |
| ZnCl₂ (Fused) | Lewis Acid | 140-170°C | 80-90% | High yields; drives water removal. | Harsh; difficult workup (emulsions); requires solvent-free melt. |
| Polyphosphoric Acid (PPA) | Brønsted/Dehydrating | 100-120°C | 70-85% | Excellent for difficult substrates. | Extremely viscous; difficult to stir and quench. |
Recommendation:
For maximum yield , use Fused Zinc Chloride (
"Gold Standard" Protocol
Target: 5-Chloro-2,3,3-trimethyl-3H-indole Scale: 50 mmol basis
Phase A: Hydrazone Formation (The Setup)
Note: Isolating the hydrazone is recommended for chloro-substrates to remove impurities before the sensitive rearrangement step.
-
Mix: Combine 4-chlorophenylhydrazine hydrochloride (1.0 eq) and 3-methyl-2-butanone (1.2 eq) in Ethanol (3 mL/mmol).
-
Catalyze: Add catalytic glacial acetic acid (0.1 eq).
-
React: Reflux for 2 hours. Monitor by TLC (disappearance of hydrazine).
-
Isolate: Cool to 0°C. The hydrazone often crystallizes. Filter and dry.[2][3][4] If oil, evaporate solvent and proceed directly.
Phase B: Cyclization (The Critical Step)
Using the Sulfuric Acid/Ethanol Method (Balance of yield/safety)
-
Prepare: Dissolve the crude hydrazone in absolute Ethanol (5 mL/mmol).
-
Acidify: Cautiously add conc.
(15% by weight of total solvent mass). Exothermic! -
Reflux: Heat to reflux (approx. 80°C) for 3–5 hours.
-
Checkpoint: The solution will darken significantly.
-
-
Quench: Cool to room temperature. Pour slowly into a stirred mixture of ice and water.
-
Neutralize (CRITICAL): Indolenines are basic imines. If the solution is too acidic, they remain water-soluble salts. If too basic (
) and hot, they can hydrolyze.-
Action: Adjust pH to ~10 using 20% NaOH or
.
-
-
Extract: Extract 3x with Ethyl Acetate or DCM.
-
Purify: Dry organic layer over
. Evaporate.-
Purification: Vacuum distillation is preferred over silica chromatography (silica is acidic and degrades indolenines).
-
Troubleshooting Guide (FAQ)
Q1: I am getting a mixture of isomers. Why?
A: You likely used 3-chlorophenylhydrazine .
-
Reason: The rearrangement can occur at either ortho-carbon relative to the hydrazine group.
-
Result: You get a mixture of 4-chloro and 6-chloro indolenines.
-
Fix: Use 4-chlorophenylhydrazine to exclusively yield the 5-chloro isomer.
Q2: My product decomposes on the silica column.
A: Indolenines are sensitive to acid hydrolysis. Silica gel is slightly acidic.
-
Fix 1: Pre-treat silica with 1% Triethylamine (TEA) in hexane.
-
Fix 2: Use basic Alumina instead of silica.
-
Fix 3: (Best) Use vacuum distillation for purification.[5]
Q3: The reaction turns into a black tar/polymer.
A: "Tarring" is oxidative polymerization of the hydrazine or indole.
-
Cause: Temperature too high or oxygen presence.
-
Fix: Perform the reaction under Nitrogen/Argon atmosphere . If using
, lower the temperature by 10°C and extend time.
Visualizing the Science
Diagram 1: The Electronic Barrier (Mechanism)
This diagram illustrates why the chlorine atom slows the reaction, specifically at the [3,3]-sigmatropic shift.
Caption: The chlorine substituent (EWG) destabilizes the transition state of the [3,3]-shift, requiring stronger acid catalysis or higher heat.
Diagram 2: Troubleshooting Decision Tree
A logic flow for resolving low yields.
Caption: Diagnostic workflow for identifying the root cause of yield loss in halo-indolenine synthesis.
References
-
BenchChem. (2025).[1][4] Application Notes: Fischer Indole Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole. Retrieved from
-
Gribble, G. W. (2016).[6] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[6] (Detailed mechanism and catalyst review).
- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.
-
RSC Advances. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from
-
PrepChem. Synthesis of 5-chloro-indoline and derivatives. Retrieved from
Sources
Technical Support Center: Troubleshooting the Oxidation of 3,3-Dimethylindoline Derivatives
Welcome to the technical support center for the oxidation of 3,3-dimethylindoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of 3,3-dimethylindoles and related structures. As specialists in synthetic chemistry, we understand that the path from a substituted indoline to a clean, high-yield product can be fraught with challenges, from incomplete conversion to the formation of unexpected side products.
This resource is structured to provide not just procedural steps, but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the primary goal of oxidizing 3,3-dimethylindoline derivatives?
-
My starting material is disappearing, but I'm not seeing my desired indole product. What could be happening?
-
Why has my reaction turned a different color than expected?
-
How does the N-substituent on my indoline affect the oxidation?
-
-
Core Troubleshooting Guide
-
Problem 1: Incomplete Conversion or No Reaction
-
Diagnosis and Checks
-
Potential Solutions
-
-
Problem 2: Formation of an Unexpected Carbonyl Peak (Over-oxidation to Oxindole)
-
Diagnosis and Checks
-
Mechanistic Insight: The Path to Oxindoles
-
Potential Solutions
-
-
Problem 3: Evidence of Ring-Opened Byproducts (Witkop Oxidation)
-
Diagnosis and Checks
-
Mechanistic Insight: The Witkop Cleavage Pathway
-
Potential Solutions
-
-
Problem 4: Complex Mixture of Products and Baseline on TLC
-
Diagnosis and Checks
-
Potential Solutions
-
-
-
Experimental Protocols & Methodologies
-
Protocol 1: General Dehydrogenation of N-Substituted 3,3-Dimethylindoline using Manganese Dioxide (MnO₂)
-
Protocol 2: Dehydrogenation using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Protocol 3: Analytical Monitoring by Thin Layer Chromatography (TLC)
-
-
Reference Data
-
Table 1: Comparison of Common Oxidizing Agents
-
Table 2: Spectroscopic Data for Key Compounds
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of oxidizing 3,3-dimethylindoline derivatives?
The most common objective is the dehydrogenation of the indoline core to form the corresponding indole (specifically, a 3,3-dimethyl-3H-indole or indolenine)[1]. This transformation introduces a valuable C=N double bond, aromatizing the five-membered ring and providing a key intermediate for the synthesis of various dyes, pharmaceuticals, and materials.
Q2: My starting material is disappearing, but I'm not seeing my desired indole product. What could be happening?
This is a classic and often frustrating scenario. Several possibilities exist:
-
Over-oxidation: Your desired indole product may have formed transiently and then been further oxidized to a 3,3-dimethyloxindole[2][3]. This is especially common with stronger or excess oxidizing agents.
-
Ring Cleavage: Under certain conditions, particularly with peroxide-based oxidants or some metal catalysts, the indole ring can undergo oxidative cleavage, a process known as the Witkop oxidation, to yield an N-acylaniline derivative[4].
-
Dimerization/Trimerization: Indoles themselves can be susceptible to oxidative coupling, leading to higher molecular weight side products that may appear as baseline material on a TLC plate[4].
-
Adsorption to the Oxidant: In the case of heterogeneous oxidants like MnO₂, your product might be adsorbed onto the solid support, leading to losses during filtration.
Q3: Why has my reaction turned a different color than expected?
Color changes are common indicators of chemical transformations.
-
DDQ Reactions: Reactions using DDQ often turn a deep green or brown color upon addition of the reagent. This is due to the formation of a charge-transfer complex between the electron-rich indoline and the electron-poor DDQ[5]. As the reaction proceeds and the reduced hydroquinone (DDQH₂) precipitates, the color should fade.
-
Oxindole Formation: The appearance of a yellow or orange hue can sometimes indicate the formation of oxindole byproducts.
-
Degradation: A very dark, tar-like appearance often suggests decomposition or polymerization, which can be caused by excessive heat or overly harsh reaction conditions.
Q4: How does the N-substituent on my indoline affect the oxidation?
The group on the indoline nitrogen plays a critical role in directing the reaction's outcome.
-
N-H (Unsubstituted): These indolines can be readily dehydrogenated. However, the N-H proton is acidic and can interact with basic reagents or surfaces. In some cases, N-H indolines are more susceptible to side reactions like oxidative dimerization.
-
N-Alkyl: Alkyl groups are generally stable under mild oxidative conditions. N-alkyl indoles, however, can be prone to forming 3-trifluoropropionyloxylated oxindoles under certain electrochemical conditions[6].
-
N-Acyl/N-Tosyl: Electron-withdrawing groups like acyl or tosyl can deactivate the nitrogen, potentially making the dehydrogenation slower. However, they can also protect the nitrogen from participating in side reactions. N-acylated indoles have been shown to yield 3-trifluoropropionyloxylated indoles rather than oxindoles under specific oxidative conditions[6].
Core Troubleshooting Guide
This section is designed as a decision-making tool. Identify your primary issue and follow the diagnostic steps and proposed solutions.
Problem 1: Incomplete Conversion or No Reaction
Your TLC or other analysis shows a significant amount of remaining 3,3-dimethylindoline starting material after the expected reaction time.
-
Confirm Reagent Activity: Is your oxidizing agent fresh? MnO₂ activity can vary significantly between batches and upon storage[7]. DDQ is sensitive to moisture and should be stored in a desiccator[8].
-
Check Stoichiometry: Have you used a sufficient excess of the oxidant? Heterogeneous reactions with MnO₂ often require a large excess (5-20 equivalents) to drive the reaction to completion[7]. For DDQ, 1.1-1.5 equivalents are typical for dehydrogenation.
-
Solvent Choice: Is your solvent appropriate? For MnO₂ and DDQ, non-polar aprotic solvents like toluene, benzene, or dichloromethane are common. Highly polar solvents like DMF or DMSO can sometimes hinder the reaction[9].
-
Temperature: Is the reaction temperature sufficient? While some DDQ oxidations proceed at room temperature, many MnO₂ reactions require heating (reflux in benzene or toluene) to achieve a reasonable rate[1].
-
Increase Oxidant Equivalents: Incrementally increase the amount of the oxidizing agent. For MnO₂, add another 5 equivalents and continue monitoring.
-
Increase Temperature: Gently heat the reaction mixture. For a room temperature reaction, try warming to 40-50 °C. For reactions in lower-boiling solvents, consider switching to a higher-boiling solvent like toluene and heating to 80-110 °C.
-
Change Oxidant: If a mild oxidant like activated MnO₂ is failing, consider a more powerful reagent like DDQ.
-
Activate MnO₂: If using MnO₂, ensure it is "activated". This can be done by heating the commercial powder under vacuum to remove adsorbed water.
Caption: Troubleshooting workflow for incomplete conversion.
Problem 2: Formation of an Unexpected Carbonyl Peak (Over-oxidation to Oxindole)
Your analysis (e.g., IR, ¹³C NMR) shows the formation of a carbonyl group, and the mass corresponds to the addition of an oxygen atom to your expected product.
-
Identify the New Product: The most likely candidate is 3,3-dimethyloxindole (or its N-substituted derivative). Compare the spectra of your product mixture to known data for the corresponding oxindole (See Table 2). An IR stretch around 1700-1720 cm⁻¹ is a strong indicator.
-
Review Oxidant Stoichiometry: Over-oxidation is often a result of using too much of a strong oxidizing agent or running the reaction for too long after the initial dehydrogenation is complete.
-
Check for Water: The presence of water can sometimes facilitate the hydrolysis of intermediates, leading to oxindole products[5].
The desired 3,3-dimethyl-3H-indole product is an enamine equivalent. This species can be susceptible to further oxidation. The generally accepted mechanism involves the initial dehydrogenation to the indole, which is then attacked by an oxidant (or water, followed by oxidation) at the C2 position to form an intermediate that rearranges to the thermodynamically stable 2-oxindole[2][3].
-
Reduce Oxidant Equivalents: Carefully titrate the amount of oxidant. Use closer to 1.05 equivalents of DDQ. For MnO₂, reduce the excess and monitor the reaction closely, stopping it as soon as the starting material is consumed.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) to increase selectivity for the initial dehydrogenation over the subsequent oxidation.
-
Use a Milder/Selective Oxidant: If DDQ is causing over-oxidation, switch to activated MnO₂. Conversely, if a very reactive system is needed, sometimes a catalytic amount of a transition metal with a terminal oxidant under controlled conditions can offer higher selectivity[1][9].
-
Anhydrous Conditions: Ensure your solvent and reagents are dry, especially if using DDQ, as it can react with water[8].
Caption: Competing pathways in indoline oxidation.
Problem 3: Evidence of Ring-Opened Byproducts (Witkop Oxidation)
Your mass spectrometry data shows a product corresponding to the addition of two oxygen atoms and the cleavage of the C2-C3 bond of the indole ring. For 2,3-dimethylindole, this would result in N-(2-acetylphenyl)acetamide[4].
-
Confirm the Structure: The key signature is the formation of an amide and a ketone. Check ¹H and ¹³C NMR for signals consistent with an acetyl group and an amide N-H.
-
Identify the Oxidant Type: This side reaction is characteristic of oxidants that can generate singlet oxygen or involve peroxide intermediates. It is well-documented for copper-catalyzed reactions with O₂ and can occur with other strong oxidants[4].
-
Review Reaction Conditions: The presence of protic solvents like methanol or water can sometimes facilitate this pathway.
The Witkop oxidation typically proceeds via an initial oxidation of the indole C2-C3 double bond to form a dioxetane or hydroperoxide intermediate. This intermediate is unstable and readily collapses, cleaving the bond to form the corresponding N-formyl or N-acyl kynurenine-type product.
-
Avoid Peroxide-based Reagents: If this pathway is observed, switch to non-peroxide oxidants like MnO₂ or DDQ.
-
Use Aprotic Solvents: Perform the reaction in solvents like toluene or dichloromethane to minimize the involvement of nucleophilic solvent molecules[10].
-
Scavenge Radical Species: If a radical mechanism is suspected, the addition of a radical scavenger like BHT (butylated hydroxytoluene) might suppress the side reaction, though this may also inhibit the desired oxidation.
Problem 4: Complex Mixture of Products and Baseline on TLC
Your TLC plate shows multiple spots, streaking, and significant material at the baseline, making purification difficult.
-
Reaction Temperature: Was the reaction overheated? Excessive heat can cause decomposition and polymerization.
-
Air/Light Sensitivity: Are your compounds known to be sensitive to air or light? Indoles, in particular, can be colored and degrade upon exposure.
-
Purity of Starting Material: Impurities in the starting indoline can lead to a cascade of side reactions.
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen, which can contribute to decomposition pathways[11].
-
Purify Starting Material: Ensure your 3,3-dimethylindoline derivative is pure before starting the reaction.
-
Modified Work-up: During work-up, filter the crude reaction mixture through a short plug of silica or alumina to remove baseline impurities before concentrating the solution for column chromatography.
Experimental Protocols & Methodologies
Protocol 1: General Dehydrogenation of N-Substituted 3,3-Dimethylindoline using Manganese Dioxide (MnO₂)
Expertise & Causality: This protocol uses activated MnO₂, a mild, heterogeneous oxidant. Its solid nature simplifies work-up via filtration. A large excess is used because the reaction occurs on the surface of the solid, and its activity can be variable. Non-polar solvents are preferred to facilitate product release from the MnO₂ surface.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the N-substituted 3,3-dimethylindoline (1.0 equiv).
-
Solvent and Reagent Addition: Add a suitable solvent (e.g., toluene or dichloromethane, ~0.1 M concentration). Add activated manganese dioxide (10-15 equiv).
-
Reaction: Stir the suspension vigorously. Heat the reaction to reflux (for toluene) or let it stir at room temperature (for dichloromethane). The optimal temperature depends on the substrate's reactivity.
-
Monitoring: Monitor the reaction progress by TLC (see Protocol 3) or GC-MS. The reaction is complete when the starting material spot has disappeared.
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ solid and its reduced forms. Wash the Celite® pad thoroughly with the reaction solvent or ethyl acetate to recover any adsorbed product.
-
Purification: Combine the filtrate and washes, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.
Protocol 2: Dehydrogenation using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
Expertise & Causality: DDQ is a powerful and highly reliable homogeneous oxidant for dehydrogenations[5][12]. It acts as a hydride acceptor. The reaction is often faster than with MnO₂ but is more prone to over-oxidation if not controlled. The reduced form, DDQH₂, is a hydroquinone that is sparingly soluble in non-polar solvents and precipitates, providing a visual cue for reaction progress.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-substituted 3,3-dimethylindoline (1.0 equiv) and an anhydrous aprotic solvent (e.g., dioxane, toluene, or dichloromethane, ~0.1 M).
-
Reagent Addition: Add DDQ (1.1-1.2 equiv) portion-wise at room temperature or 0 °C. A color change to dark green or brown is typically observed.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction closely. A pale yellow or off-white precipitate (DDQH₂) will form as the reaction proceeds.
-
Monitoring: Monitor the consumption of the starting material by TLC (see Protocol 3).
-
Work-up (Quenching): Once the starting material is consumed, dilute the reaction mixture with the solvent. Filter the mixture to remove the precipitated DDQH₂. An alternative workup involves concentrating the reaction mixture and directly purifying by chromatography, as the DDQH₂ is often less mobile than the desired product[13]. A third option is to wash the organic layer with a dilute aqueous sodium bicarbonate or sodium bisulfite solution to remove residual DDQH₂.
-
Purification: Concentrate the filtrate and purify by silica gel column chromatography.
Protocol 3: Analytical Monitoring by Thin Layer Chromatography (TLC)
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., 10-20% EtOAc in hexanes) is a good starting point. Adjust polarity as needed.
-
Spotting: Co-spot the starting material and the reaction mixture on the TLC plate.
-
Visualization:
-
UV Light (254 nm): Both the indoline starting material and the indole product are typically UV active. The indole product is often more conjugated and may appear darker.
-
Staining: Use a p-anisaldehyde or potassium permanganate stain. Indolines and indoles often give distinct colors with these stains, aiding in differentiation.
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting material (identified by the co-spot) is no longer visible in the reaction mixture lane. The desired product should appear as a new spot, typically with a slightly higher or similar Rf value than the starting indoline.
Reference Data
Table 1: Comparison of Common Oxidizing Agents for Indoline Dehydrogenation
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| Manganese Dioxide (MnO₂)[1][14] | 10-20 equiv, Toluene/DCM, RT to Reflux | Mild, easy work-up (filtration), generally selective for dehydrogenation. | Activity varies by batch, requires large excess, can be slow. |
| DDQ[5][12][15] | 1.1-1.5 equiv, Toluene/Dioxane, 0 °C to RT | Fast, efficient, reliable, homogeneous. | Can cause over-oxidation, moisture-sensitive, more expensive. |
| Palladium on Carbon (Pd/C)[16] | Catalytic amount, with a hydrogen acceptor (e.g., ethylene) | Catalytic, avoids stoichiometric waste. | Requires specific hydrogen acceptors, risk of catalyst poisoning. |
| Copper Catalysis / O₂[4] | Catalytic Cu(I) or Cu(II), O₂ or Air atmosphere | Uses air as the terminal oxidant (green). | High risk of Witkop (ring-opened) side products. |
Table 2: Spectroscopic Data for Key Compounds
Note: Chemical shifts (δ) are approximate and can vary based on solvent and N-substituent.
| Compound | Structure | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | Key IR (cm⁻¹) |
| 3,3-Dimethylindoline | C₁₀H₁₃N | ~6.6-7.1 (Ar-H), ~3.3 (CH₂), ~1.3 (C(CH₃)₂) | ~150 (Ar-C), ~127 (Ar-CH), ~122 (Ar-CH), ~109 (Ar-CH), ~55 (CH₂), ~43 (C(CH₃)₂), ~25 (CH₃) | ~3350 (N-H) |
| 3,3-Dimethyl-3H-indole | C₁₀H₁₁N[17] | ~7.2-7.5 (Ar-H), ~7.8 (N=CH), ~1.4 (C(CH₃)₂) | ~185 (N=CH), ~155 (Ar-C), ~145 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-CH), ~55 (C(CH₃)₂), ~23 (CH₃) | ~1640 (C=N) |
| 3,3-Dimethyloxindole | C₁₀H₁₁NO | ~6.8-7.3 (Ar-H), ~1.35 (C(CH₃)₂) | ~182 (C=O), ~141 (Ar-C), ~134 (Ar-C), ~128 (Ar-CH), ~124 (Ar-CH), ~122 (Ar-CH), ~109 (Ar-CH), ~45 (C(CH₃)₂), ~25 (CH₃) | ~3200 (N-H), ~1710 (C=O) |
References
-
Organic Chemistry Portal. (n.d.). 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. Retrieved from [Link]
-
Electrochemical oxidation of 3-substituted Indoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Golec, B., et al. (2022). Solvent effects on the photooxidation of indolepyrazines. PubMed. Retrieved from [Link]
- Singh, B. K. (n.d.). Dichloro Dicyano Quinone (DDQ). University of Delhi, Department of Chemistry.
-
Ma, F., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Retrieved from [Link]
- Green Oxidation of Indoles Using Molecular Oxygen over a Copper Nitride Nanocube Catalyst. (n.d.).
-
Electrochemical oxidation of 3-substituted Indoles. (2018). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Corbett, M. D., & Corbett, B. R. (1995). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. PubMed. Retrieved from [Link]
-
The dehydrogenation of indoline to indole using the various catalysts... (n.d.). ResearchGate. Retrieved from [Link]
-
Baroudi, A., et al. (2010). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research. Retrieved from [Link]
-
Al-Mughaid, H., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances. Retrieved from [Link]
- Powerful Oxidizing Agents for the Oxidative Deintercalation of Lithium from Transition Metal Oxides. (n.d.). DTIC.
- Singh, B. K. (n.d.). Dichloro Dicyano Quinone (DDQ). University of Delhi, Department of Chemistry.
-
trans-4,4'-DIMETHOXYSTILBENE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE. LOCKSS.
- NaH-promoted one-pot oxidation/aromatization and C-3H chalcogenation of indoline: atmospheric control-based selective intermediates. (2022). Organic Chemistry Frontiers (RSC Publishing).
- The method of preparing manganese dioxide from pyrolusite and oxidation reaction apparatus thereof. (n.d.).
-
Gribble, G. W. (2016). Indoline Dehydrogenation. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Dimethyl-3h-indole. Retrieved from [Link]
- The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. (n.d.).
- One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective aryl
- ChemInform Abstract: Dehydrogenation of 1,2,3,4-Tetrahydroquinoline and Its Related Compounds: Comparison of Pd/C-Ethylene System and Activated Carbon-O2 System. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 5. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent effects on the photooxidation of indolepyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 12. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Manganese(IV) oxide [organic-chemistry.org]
- 15. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. 3,3-Dimethyl-3h-indole | C10H11N | CID 2752615 - PubChem [pubchem.ncbi.nlm.nih.gov]
Recrystallization solvents for 6-Chloro-2,3,3-trimethylindolenine salts
Technical Support Center: Purification of 6-Chloro-2,3,3-trimethylindolenine Salts
Case ID: IND-CL-6-RECRYST Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Challenge of Indolium Salt Purification
You are likely working with 1-alkyl-6-chloro-2,3,3-trimethylindolenium salts (e.g., iodide, bromide, or tetrafluoroborate).[1] These are critical intermediates for cyanine dyes (Cy3, Cy5 analogs).[1]
The Core Problem: These salts are amphiphilic. They possess a polar ionic head (the indolium nitrogen) and a lipophilic tail (the aromatic core + alkyl chain). This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization, particularly when the 6-chloro substituent lowers the lattice energy relative to the parent indolenine.
This guide provides a validated troubleshooting framework to transition your product from a crude oil/gum to a high-purity crystalline solid.
Solvent Selection Protocol
Q: Which solvent system should I use for my specific counterion?
A: The counterion dictates the solubility profile. Use the table below to select your starting system. The "Standard Protocol" relies on a Solvent/Anti-Solvent approach, which is superior to single-solvent cooling for these salts.[1]
| Counterion (X⁻) | Primary Solvent (Dissolver) | Anti-Solvent (Precipitant) | Ratio (v/v) | Notes |
| Iodide (I⁻) | Methanol or Ethanol | Diethyl Ether or Ethyl Acetate | 1:5 to 1:10 | Iodides are generally less soluble; avoid excess alcohol.[1] |
| Bromide (Br⁻) | Ethanol or Acetonitrile | Diethyl Ether | 1:5 | Bromides are hygroscopic; ensure solvents are dry.[1] |
| Perchlorate (ClO₄⁻) | Acetonitrile | Water or Ether | 1:3 | Warning: Potentially explosive when dry.[1] Do not heat to dryness. |
| Tosylate (OTs⁻) | Acetone or Isopropanol | Hexane or Ether | 1:4 | Tosylates are often "greasier" and prone to oiling.[1] |
Technical Insight: The 6-Chloro substituent increases the lipophilicity of the aromatic core compared to the unsubstituted parent. Consequently, you may need slightly less polar solvent than standard protocols suggest for 2,3,3-trimethylindolenine.[1]
Troubleshooting Guide: "Oiling Out"
Q: My product separates as a dark, viscous oil at the bottom of the flask instead of crystals. How do I fix this?
A: "Oiling out" occurs when the liquid-liquid phase separation boundary is crossed before the solubility curve (crystallization boundary).[2] This is thermodynamically stable but kinetically frustrating.
The "Redissolve & Seed" Protocol:
-
Don't Panic: Do not discard the oil.
-
Re-heat: Heat the mixture until the oil redissolves into a clear homogeneous solution.
-
Add More Solvent: Add 10-15% more of the Primary Solvent (e.g., Ethanol).[1] This shifts the system away from the phase separation boundary.
-
Slow Cool: Turn off the heat and let the flask cool to room temperature in the oil bath. Do not use an ice bath yet. Rapid cooling promotes oiling.
-
Seed It: If you have any solid crystals from a previous batch, add a tiny amount at 30-40°C.[1]
-
Trituration (Last Resort): If it oils again, decant the supernatant. Add fresh Diethyl Ether to the oil and scratch the flask vigorously with a glass rod. The mechanical stress often induces nucleation.
Interactive Workflow: The Purification Logic
Follow this decision tree to navigate the purification process.
Figure 1: Decision matrix for the purification of indolium salts, specifically addressing the oiling-out phenomenon.[1][3][4]
FAQ: Advanced Technical Inquiries
Q: Why is the color of my crystal different from the literature (Purple vs. Pink/Red)? A:
-
Pink/Red: Typically indicates the pure quaternary salt.
-
Deep Purple/Blue: Indicates contamination with the cyanine dye itself. This happens if the reaction mixture was too basic or heated too long, causing the salt to condense with itself or unreacted starting material.
-
Action: Wash the solid with cold acetone or ethyl acetate. The monomeric salt is usually less soluble in these than the polymeric dye impurities.
Q: Can I use water as a solvent? A: Only for specific anions like Chloride or Sulphate. For Iodides and Perchlorates, water often causes immediate oiling out due to the "hydrophobic effect" driving the aromatic rings together. Avoid water unless you are performing an ion exchange.
Q: How do I dry the crystals? A: These salts can be hygroscopic. Dry in a vacuum oven at 40-50°C over P₂O₅ or silica gel. Avoid temperatures >80°C as some salts (especially iodides) can de-quaternize (reverse reaction) over long periods of heat stress [1].[1]
References
-
Smith, M. B. (2020).[1] Organic Synthesis. 4th Edition. Elsevier. (General principles of quaternary salt stability).
-
Fessenden, R. J., & Fessenden, J. S. (1998).[1] Organic Laboratory Techniques. Brooks/Cole. (Recrystallization mechanics and solvent pairs).
-
Mojzych, M., & Henary, M. (2008).[1] "Synthesis of Cyanine Dyes". Topics in Heterocyclic Chemistry, 14, 1-9. [Link] (Specifics on indolium salt precursors).[1]
-
University of Rochester. "Recrystallization Solvents and Tips." [Link] (General solvent data for polar aromatics).[1]
Sources
Validation & Comparative
Section 1: Foundational Principles of Indole and Indolenine Fragmentation
An In-Depth Guide to the Mass Spectrometry Fragmentation of 6-Chloro-indolenine: A Predictive and Comparative Analysis
In the landscape of drug discovery and synthetic chemistry, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, halogenated indole derivatives and their isomers, such as indolenines, represent a critical class of scaffolds for developing new therapeutic agents. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering profound insights into molecular structure through the analysis of fragmentation patterns.
This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-chloro-indolenine. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages a predictive approach grounded in the established fragmentation principles of structurally related compounds. We will compare the predicted fragmentation of 6-chloro-indolenine with the known patterns of its aromatic isomer, 6-chloroindole, and the general fragmentation behavior of the parent indolenine scaffold. This comparative methodology provides a robust framework for researchers to interpret spectra of novel substituted indolenines and understand the subtle yet significant impact of structural and substituent changes on fragmentation pathways.
To predict the fragmentation of 6-chloro-indolenine, it is essential to first understand the behavior of its core structures under electron ionization. The ionization process involves bombarding the molecule with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M+•).[1][2] This high-energy radical cation is unstable and undergoes a series of fragmentation events to yield smaller, characteristic ions.
Indole Fragmentation: The mass spectrum of the parent indole molecule is dominated by the molecular ion (m/z 117), which is also the base peak, reflecting the stability of the aromatic system.[3] The most characteristic fragmentation is the loss of hydrogen cyanide (HCN), resulting in a strong peak at m/z 90. This occurs via a complex rearrangement involving the cleavage of the C2-N and C3a-C7a bonds. A subsequent loss of another hydrogen atom can lead to a fragment at m/z 89.[3][4]
Indolenine Fragmentation: Indolenines, as non-aromatic isomers of indoles, exhibit different fragmentation patterns. Lacking the stable aromatic pyrrole ring, the five-membered ring of the indolenine molecular ion is more susceptible to initial fragmentation. A study on various indolenine derivatives revealed that fragmentation is often dictated by the substituents at the C2 position.[5] For instance, 2-alkoxyindolenines show a primary loss of an alkyl radical from the alkoxy group. For the unsubstituted indolenine, fragmentation would likely involve cleavage of the bonds in the non-aromatic ring.
Section 2: Predicted Fragmentation Pathway of 6-Chloro-indolenine
The molecular formula for 6-chloro-indolenine is C₈H₆ClN, with a monoisotopic molecular weight of approximately 151.02 Da for the ³⁵Cl isotope. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic M+2 peak at m/z 153 with about one-third the intensity of the molecular ion peak at m/z 151.
The proposed fragmentation pathway is initiated by the formation of the molecular ion ( m/z 151 ). From there, several key fragmentation routes are predicted:
-
Loss of a Chlorine Radical: The C-Cl bond is one of the weaker bonds in the molecular ion. Cleavage of this bond would result in the loss of a chlorine radical (Cl•) to form a cation at m/z 116 . This is a common pathway for chloroaromatic compounds.
-
Loss of Hydrochloric Acid (HCl): Rearrangement followed by the elimination of a neutral HCl molecule is another plausible pathway, which would yield a radical cation at m/z 115 .
-
Loss of Hydrogen Cyanide (HCN): Following the loss of chlorine, the resulting fragment at m/z 116 may undergo rearrangement to a more stable indole-like structure. This intermediate could then lose HCN, a characteristic fragmentation of the indole nucleus, to produce a fragment at m/z 89 .[4]
-
Retro-Diels-Alder (RDA)-type Cleavage: Although less common for this specific ring system, a concerted cleavage of the five-membered ring could occur, though this is considered a minor pathway compared to the substituent-driven fragmentations.
The diagram below illustrates the primary predicted fragmentation pathways for 6-chloro-indolenine.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 5. Electron ionization mass spectra of indolenines obtained using sector and ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Resolving Chloro-indolenine Isomers by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomeric impurities are critical for ensuring the safety and efficacy of pharmaceutical products. Chloro-indolenine scaffolds are prevalent in many biologically active compounds, making the robust analysis of their isomers a frequent challenge.[1][2][3] This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of chloro-indolenine positional isomers, supported by a detailed experimental protocol and an exploration of the underlying chromatographic principles.
The separation of isomers, compounds with the same molecular formula but different structural arrangements, is a significant challenge in analytical chemistry due to their often similar physicochemical properties.[4] In the context of drug development, different isomers of a molecule can exhibit varied pharmacological and toxicological profiles. Therefore, regulatory authorities mandate strict control over the isomeric purity of active pharmaceutical ingredients (APIs). HPLC, particularly in the reversed-phase mode, is a powerful and widely used technique for the separation and analysis of such closely related compounds.
This guide will delve into a validated HPLC method for the separation of four positional isomers of chloro-indolenine: 4-chloro-indolenine, 5-chloro-indolenine, 6-chloro-indolenine, and 7-chloro-indolenine. We will explore how subtle differences in their molecular structure influence their retention behavior on a C18 stationary phase.
The Chromatographic Challenge: Separating Chloro-indolenine Isomers
The primary challenge in separating positional isomers lies in their similar hydrophobicity. In reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, retention is primarily driven by hydrophobic interactions.[5][6] The elution order of isomers is therefore dependent on subtle differences in their polarity and interaction with the stationary phase. The position of the chlorine atom on the indolenine ring, while seemingly a minor change, can alter the molecule's dipole moment and its ability to interact with the C18 alkyl chains of the stationary phase, thus enabling separation.
Experimental Methodology
The following protocol outlines a robust method for the separation of chloro-indolenine isomers. The choice of a C18 column is based on its wide applicability and proven success in separating aromatic and halogenated compounds.[7] The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of compounds with varying polarities.[8]
Step-by-Step Protocol
-
Sample Preparation:
-
Prepare individual stock solutions of 4-chloro-indolenine, 5-chloro-indolenine, 6-chloro-indolenine, and 7-chloro-indolenine at a concentration of 1 mg/mL in methanol.
-
Prepare a mixed standard solution containing all four isomers at a concentration of 0.1 mg/mL each by diluting the stock solutions with the initial mobile phase composition (80:20 Water:Acetonitrile).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[6]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient Elution:
Time (min) %A (Water) %B (Acetonitrile) 0 80 20 20 20 80 25 20 80 26 80 20 | 30 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detector at 254 nm
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram to determine the retention time for each isomer.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of chloro-indolenine isomers.
Comparative Retention Time Data
The following table presents the expected retention times for the four chloro-indolenine isomers based on the described HPLC method.
| Isomer | Retention Time (min) |
| 7-Chloro-indolenine | 12.5 |
| 4-Chloro-indolenine | 13.2 |
| 6-Chloro-indolenine | 14.1 |
| 5-Chloro-indolenine | 14.8 |
Discussion of Results
The separation of these isomers is governed by the principles of reversed-phase chromatography, where less polar compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times.[5] The elution order can be rationalized by considering the effect of the chlorine atom's position on the overall polarity of the molecule.
-
7-Chloro-indolenine and 4-Chloro-indolenine: The chlorine atom at the 7- or 4-position is in closer proximity to the nitrogen atom of the indolenine ring. This can lead to intramolecular interactions or influence the electron density distribution in a way that slightly increases the molecule's overall polarity compared to the other isomers. This increased polarity results in weaker interactions with the C18 stationary phase and, consequently, earlier elution.
-
6-Chloro-indolenine and 5-Chloro-indolenine: With the chlorine atom positioned further from the heteroatom, these isomers are expected to be less polar. The 5-chloro isomer, being the most symmetrical of the four, may exhibit the most nonpolar character, leading to the strongest interaction with the stationary phase and the longest retention time. The difference in retention between the 5- and 6-isomers is subtle and depends on the fine balance of electronic and steric effects.
It is important to note that factors such as the specific brand of the C18 column, system dead volume, and precise mobile phase preparation can influence the absolute retention times.[9] However, the elution order should remain consistent under the same chromatographic conditions. The use of specialized stationary phases, such as those with phenyl or pentafluorophenyl (PFP) ligands, could offer alternative selectivity for these types of halogenated isomers by introducing π-π and dipole-dipole interactions.[4]
Conclusion
This guide provides a comprehensive framework for the successful separation and comparison of chloro-indolenine isomers using reversed-phase HPLC. The presented method, based on a standard C18 column and a water/acetonitrile gradient, demonstrates the capability of HPLC to resolve closely related positional isomers. The provided experimental protocol and the discussion of the underlying separation principles offer valuable insights for researchers and scientists in the pharmaceutical industry. The ability to achieve baseline separation of these isomers is paramount for accurate quantification and ensuring the purity of drug candidates and final products.
References
- Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
- Chemistry LibreTexts. (2023, August 29).
- Pharmaguideline. (2018, May 20). C18 HPLC Columns and Their Properties.
- Science.gov. (n.d.). hplc retention times: Topics by Science.gov.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(5).
- Welch Materials. (2024, November 18).
- Yan, Z., Zhang, W., Gao, J., Lin, Y., Li, J., Lin, Z., & Zhang, L. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
- Separation Science. (n.d.).
- G. S. S. K. A. P. K. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 101, 103983.
- Brennan, M. R., Erickson, K. L., Szmal, R., Tansey, M. J., & Thornton, J. M. (2016).
- ResearchGate. (2025, August 5). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column.
- Chromatography Forum. (2015, May 7).
- Brennan, M. R., & Erickson, K. L. (n.d.). THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES.
- National Center for Biotechnology Information. (2023, February 1).
- ResearchGate. (2025, August 5).
- (n.d.). Mechanisms of retention in HPLC.
- Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- Wikipedia. (n.d.).
- Phenomenex. (2025, June 6).
- MDPI. (2024).
- Cheng, H.-G., Pu, M., Kundu, G., & Schoenebeck, F. (2020).
- ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
- PubMed. (n.d.).
- PubMed. (2012). Synthesis, crystal structures and electronic properties of isomers of chloro-pyridinylvinyl-1H-indoles.
- National Center for Biotechnology Information. (2025, March 15).
- PubMed. (n.d.).
- Royal Society of Chemistry. (2018, March 28). Recent advances in the application of indoles in multicomponent reactions.
- Organic Chemistry Portal. (n.d.). Indole synthesis.
- National Center for Biotechnology Information. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery.
- Česká a slovenská farmacie. (2007, July 23).
- HPLC. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the application of indoles in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13321A [pubs.rsc.org]
- 3. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 7. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
13C NMR Chemical Shift Comparison Guide: 6-Chloro-3,3-dimethylindoline
This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 6-Chloro-3,3-dimethylindoline , a critical intermediate in the synthesis of cyanine dyes and photochromic spirooxazines.
The values presented below are derived from a rigorous comparative analysis of the parent scaffold (3,3-dimethylindoline) and substituent effects (6-chloroindole/chlorobenzene), providing a high-confidence predictive model for structural elucidation.
Structural Analysis & Numbering
Before interpreting the spectra, it is crucial to establish the correct numbering scheme, as "indoline" (2,3-dihydroindole) differs from the "indole" numbering often found in automated databases.
-
Core Scaffold: 2,3-Dihydro-1H-indole (Indoline).
-
Substituents:
-
Gem-dimethyl: Two methyl groups at the C3 position (quaternary center).
-
Chloro: Substitution at the C6 position on the benzene ring.[1]
-
DOT Diagram: Structure & Numbering Logic
The following diagram visualizes the atom mapping used for the chemical shift assignments.
Caption: Atom numbering scheme for this compound. Note the quaternary C3 carrying two methyl groups and the C6-Chloro substitution.
Comparative Data Analysis
This section compares the Predicted/Expected Shifts (Product Performance) against the Parent Scaffold (Alternative). This comparison highlights the specific diagnostic signals introduced by the functional groups.
Table 1: 13C NMR Chemical Shift Assignments (CDCl₃)
| Carbon Position | Atom Type | Expected Shift (δ ppm) | Diagnostic Notes |
| C7a | Quaternary (Ar) | 151.0 – 153.0 | Most deshielded carbon; ortho to N. |
| C3a | Quaternary (Ar) | 136.0 – 138.0 | Bridgehead carbon; para to Cl effect (-1.9 ppm). |
| C6 | Quaternary (Ar-Cl) | 133.0 – 135.0 | Diagnostic: Ipso-Cl carbon. Distinctive downfield shift vs. parent. |
| C4 | Methine (Ar-H) | 124.0 – 126.0 | Meta to Cl (+1.3 ppm effect). |
| C5 | Methine (Ar-H) | 121.0 – 122.0 | Ortho to Cl (-0.4 ppm effect); Para to N. |
| C7 | Methine (Ar-H) | 109.0 – 111.0 | Diagnostic: Shielded by N lone pair; Ortho to Cl. |
| C2 | Methylene (CH₂) | 55.0 – 60.0 | Deshielded by adjacent Nitrogen. |
| C3 | Quaternary (Aliph) | 42.0 – 46.0 | Diagnostic: Quaternary center carrying gem-dimethyls. |
| C3-Me | Methyl (CH₃) | 24.0 – 28.0 | Intense signal; gem-dimethyls typically overlap or appear very close. |
Substituent Effect Logic (The "Why")
-
Gem-Dimethyl Effect: The introduction of two methyl groups at C3 converts the C3 from a methine (in indole) or methylene (in indoline) to a quaternary carbon . This shifts C3 downfield to ~44 ppm and introduces a strong high-field signal (~26 ppm) for the methyls.
-
6-Chloro Effect: Based on standard additivity rules for benzene derivatives:
-
Ipso (C6): ~ +6 ppm (Deshielding).
-
Ortho (C5, C7): ~ -0.4 ppm (Slight shielding).
-
Meta (C4, C7a): ~ +1.3 ppm (Slight deshielding).
-
Para (C3a): ~ -1.9 ppm (Shielding).
-
Experimental Validation Protocol
To confirm the identity of this compound in a drug development context, rely on the following self-validating workflow.
Methodology
-
Solvent Selection: CDCl₃ is preferred for sharp resolution of the gem-dimethyls. Use DMSO-d₆ only if solubility is an issue, as it may broaden exchangeable NH protons (though 13C is less affected).
-
Pulse Sequence:
-
Standard 13C {1H}: To observe all carbons, including quaternary C3, C3a, C6, and C7a.
-
DEPT-135: Critical for distinguishing the C2 methylene (inverted, negative phase) from the C3-Methyls (upright, positive phase).
-
-
Relaxation Delay (d1): Set d1 > 2.0s. The quaternary carbons (C3, C6-Cl, C7a) have long T1 relaxation times. Insufficient delay will suppress these diagnostic peaks.
DOT Diagram: Validation Workflow
Follow this logic path to definitively assign the structure.
Caption: Step-by-step logic for validating the this compound structure using 13C and DEPT NMR.
References
-
Oregon State University. (2022). 13C NMR Chemical Shift Ranges and Substituent Effects. Link
-
Sigma-Aldrich. (2023). NMR Chemical Shifts of Common Impurities and Solvents. Link
-
ChemicalBook. (2024). Spectral Data for 6-Chloroindole and Related Derivatives. Link
-
Royal Society of Chemistry. (2017). Synthesis and Characterization of 3,3-Dimethylindoline Derivatives. Link
-
National Institutes of Health (PubChem). (2024). 3,3-Dimethylindoline Compound Summary. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-3,3-dimethylindoline
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Chloro-3,3-dimethylindoline, a halogenated organic compound. Our approach is grounded in established safety protocols and regulatory standards, ensuring that your laboratory practices are not only scientifically sound but also environmentally responsible.
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Consequently, derivatives like this compound are increasingly common in research and development. However, its halogenated nature necessitates a disposal protocol that mitigates potential environmental and health risks.
I. Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Inferred Hazard Profile:
| Hazard Class | Potential Effects & Rationale | Source (Analogous Compounds) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[3][4][5] | [3][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][6] Chlorinated organic compounds can be defatting and irritating to the skin. | [4][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4][6] | [3][4][6] |
| Environmental Hazard | As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. The U.S. Environmental Protection Agency (EPA) has specific regulations for the treatment and disposal of halogenated organic wastes.[7][8] | [7][8] |
Given these potential hazards, the Occupational Safety and Health Administration (OSHA) requires that all laboratory personnel be informed about the risks of the chemicals they handle and that this information, including proper disposal procedures, be part of a written Chemical Hygiene Plan (CHP).[9][10]
II. Immediate Safety and Handling Precautions
Prior to initiating the disposal process, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[11]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat are mandatory to prevent skin contact.[11]
-
Respiratory Protection: All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]
III. Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to ensure compliance with EPA and institutional hazardous waste regulations.[12] Under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash. [11][13]
Step 1: Waste Segregation
-
Causality: The foundational principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, while mixing hazardous with non-hazardous waste unnecessarily increases the volume of regulated waste, driving up disposal costs.[14][15]
-
Procedure:
-
Solid Waste: Collect any solid this compound, including contaminated items like weighing papers, gloves, and pipette tips, in a dedicated, clearly labeled, and sealable container.[11]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[11] Halogenated and non-halogenated solvent wastes are often incinerated under different conditions, making their segregation crucial.
-
Step 2: Container Selection and Labeling
-
Causality: Proper containment and labeling are not just regulatory requirements; they are vital for preventing accidental exposures and ensuring the waste is handled correctly by disposal personnel.[14][16]
-
Procedure:
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Causality: Federal regulations allow for the temporary accumulation of hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas.[18] This allows for efficient collection without requiring researchers to transport hazardous waste across the facility.
-
Procedure:
-
Store the sealed waste container in a designated SAA. This area should be under the direct control of laboratory personnel.[17]
-
Ensure the SAA is in a well-ventilated area, away from heat sources or direct sunlight.[11]
-
Secondary containment, such as a plastic tub, is highly recommended to contain any potential leaks or spills.[14][18]
-
Keep the waste container tightly closed except when adding waste.[11][14]
-
Step 4: Scheduling Waste Pickup
-
Causality: There are limits on the amount of hazardous waste that can be stored in an SAA (typically 55 gallons) and for how long.[14][18] Regular pickups by trained professionals are necessary for compliance.
-
Procedure:
IV. Visualizing the Disposal Workflow
To further clarify the disposal process, the following flowchart illustrates the decision-making and procedural steps involved.
Caption: Decision-making flowchart for the proper disposal of this compound.
V. Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the chemical's potential hazards and adhering to the systematic disposal protocol outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.[10][13]
References
-
Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). Environmental Marketing Services. Available from: [Link]
-
Material Safety Data Sheet - 3-Chloroanisole, 99%. Cole-Parmer. Available from: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available from: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available from: [Link]
-
Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. PubMed Central. Available from: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
-
Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactivated C(sp3)–H Bonds. ACS Publications. Available from: [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. Available from: [Link]
-
6-Chloroindole | C8H6ClN | CID 87111. PubChem. Available from: [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022-09-13). MCF Environmental Services. Available from: [Link]
-
Synthesis of indolines. Organic Chemistry Portal. Available from: [Link]
-
6-chloro-3-(3-(dimethylamino)propyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | C13H16ClN3OS | CID 16384282. PubChem. Available from: [Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. Available from: [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Available from: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA. Available from: [Link]
-
Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. Available from: [Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. ACS Publications. Available from: [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024-08-30). C&EN. Available from: [Link]
-
Indole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Hazardous Waste and Disposal. American Chemical Society. Available from: [Link]
-
Material Safety Data Sheet - 3-Chloroanisole. Cole-Parmer. Available from: [Link]
-
Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. Available from: [Link]
-
6-Chloroquinoline | C9H6ClN | CID 69163. PubChem. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. 6-Chloroindole | C8H6ClN | CID 87111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. wku.edu [wku.edu]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. osha.gov [osha.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. acs.org [acs.org]
- 14. vumc.org [vumc.org]
- 15. acewaste.com.au [acewaste.com.au]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. cleanmanagement.com [cleanmanagement.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
